4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine - 312617-37-1

4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine

Catalog Number: EVT-3260260
CAS Number: 312617-37-1
Molecular Formula: C10H10F3N5O
Molecular Weight: 273.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
    • Anticancer Activity: Many studies explored the anticancer potential of triazolopyridazines [ [], [], [], [], [], [], [], [], [], [], [], [] ]. Investigating the target compound in relevant assays could reveal potential antitumor properties.
    • Antimicrobial Activity: Several papers highlighted the antimicrobial potential of triazolopyridazines and related compounds [ [], [], [], [], [], [], [], [] ].
    • Other Bioactivities: Considering the diverse biological targets explored for triazolopyridazines in the provided papers (e.g., c-Met inhibition [ [], [] ], DPP-4 inhibition [ [], [] ], α-glucosidase and α-amylase inhibition [ [] ], tankyrase inhibition [ [] ]), the target compound could be screened for a broader range of activities.

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

  • Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal inhibitor. [] It exhibits excellent pharmacokinetic properties and effectively downregulates c-Myc expression in vitro and in vivo. [] AZD5153 also demonstrates significant tumor growth inhibition in xenograft studies. []
  • Relevance: While structurally more complex, AZD5153 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with the target compound, 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine. [] Both compounds feature substitutions at the 6-position of the triazolopyridazine ring, albeit with different linker groups and terminal moieties. []

4-{3-[(Pyridin-4-ylmethyl)amino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-6-yl}phenol (Compound 12g)

  • Compound Description: Compound 12g exhibits potent anticancer activity, particularly against hepatocellular carcinoma. [] It demonstrates dual inhibitory activity against both c-Met kinase and MDR1/MRP efflux pumps. [] Importantly, Compound 12g displays selectivity towards cancerous cells, inhibiting MDR1 and MRP1/2 in cancerous HepG2 and BxPC3 cells at lower concentrations compared to noncancerous H69 cholangiocytes. []
  • Relevance: Compound 12g belongs to the triazolotriazine class, differing from the [, , ]triazolo[4,3-b]pyridazine core of 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine. [] Despite the difference in the core structure, both compounds feature a substituted phenyl ring at the 6-position of their respective triazole-fused heterocycles. []

(S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

  • Compound Description: PF-04254644 is a highly selective inhibitor of the receptor tyrosine kinase c-Met. [] While initially promising, preclinical studies revealed PF-04254644 to be a pan-phosphodiesterase (PDE) family inhibitor, leading to cardiotoxicity in rats and ultimately termination of its development. []
  • Relevance: PF-04254644 shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine. [] This highlights the structural diversity achievable within the triazolopyridazine class while maintaining biological activity. []

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

  • Compound Description: SAR125844 is a potent and selective MET kinase inhibitor, demonstrating activity against both wild-type and clinically relevant mutant forms of MET. [] While exhibiting promising preclinical activity in a human xenograft tumor model, SAR125844 displayed suboptimal oral absorption and is being developed as a parenteral agent. []
  • Relevance: SAR125844 shares the [, , ]triazolo[4,3-b]pyridazine core with 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine. [] Notably, both compounds have a substituent at the 3-position of the triazolopyridazine ring, highlighting the potential for modification at this site to modulate biological activity. []

N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and sulphonamide derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. [] They exhibit good to moderate activity against specific microorganisms. []
  • Relevance: These derivatives share the core [, , ]triazolo[4,3-b]pyridazine structure with 4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine. [] Notably, they also possess a phenyl substituent directly attached to the triazolopyridazine core, albeit at the 3-position compared to the 6-position in the target compound. [] This highlights the versatility of this scaffold for exploring diverse substitutions and their impact on biological activity.

Properties

CAS Number

312617-37-1

Product Name

4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine

IUPAC Name

4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]morpholine

Molecular Formula

C10H10F3N5O

Molecular Weight

273.21 g/mol

InChI

InChI=1S/C10H10F3N5O/c11-10(12,13)9-15-14-7-1-2-8(16-18(7)9)17-3-5-19-6-4-17/h1-2H,3-6H2

InChI Key

KQCWRNBMVRJYRU-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2

Canonical SMILES

C1COCCN1C2=NN3C(=NN=C3C(F)(F)F)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.